molecular formula C12H10N2O3 B1387233 (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid CAS No. 1105193-70-1

(6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid

Cat. No.: B1387233
CAS No.: 1105193-70-1
M. Wt: 230.22 g/mol
InChI Key: QRPMZNROSUZRLG-UHFFFAOYSA-N
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Description

(6-Oxo-4-phenylpyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative with a molecular formula of C₁₂H₁₀N₂O₃ and a molecular weight of 230.23 g/mol . The compound features a pyrimidine ring substituted with a phenyl group at the 4-position and an acetic acid moiety at the 1-position. The 6-oxo group contributes to its polar nature, enabling hydrogen bonding and coordination with metal ions. This structural configuration makes it relevant in medicinal chemistry and materials science, particularly in applications requiring metal chelation or bioactivity.

Properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17/h1-6,8H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPMZNROSUZRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-70-1
Record name 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the condensation of benzaldehyde with urea to form 4-phenyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. This intermediate is then subjected to further reactions, such as alkylation with bromoacetic acid, to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid showed promising activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cells through apoptosis induction. A notable case study involved its application in targeting specific cancer pathways, leading to reduced tumor growth in animal models .

Neuroprotective Effects
Recent research highlighted the neuroprotective potential of this compound. It was found to mitigate oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This effect is attributed to its ability to modulate signaling pathways associated with cell survival .

Table 1: Summary of Medicinal Applications

ApplicationDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress in neuronal cells

Agricultural Applications

Pesticidal Properties
The compound has been evaluated for its pesticidal activity. Field trials indicated that formulations containing this compound effectively controlled pest populations while being environmentally friendly. This application is particularly relevant in organic farming practices where synthetic pesticides are avoided .

Table 2: Summary of Agricultural Applications

ApplicationDescriptionReference
PesticidalControls pest populations effectively

Material Science Applications

Polymer Synthesis
this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research shows that polymers derived from this compound exhibit improved resistance to degradation under extreme conditions, making them suitable for industrial applications .

Table 3: Summary of Material Science Applications

ApplicationDescriptionReference
Polymer SynthesisProduces polymers with enhanced thermal stability

Mechanism of Action

The mechanism of action of (6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, which is beneficial in treating conditions like gout .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : [4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid
  • Molecular formula : C₁₃H₁₂N₂O₄
  • Molecular weight : 260.25 g/mol
  • Key difference : A methoxy (-OCH₃) group is introduced at the para position of the phenyl ring.
  • Impact of substitution: The methoxy group is electron-donating, increasing electron density on the phenyl ring. The -OCH₃ group increases hydrophilicity compared to the parent compound, improving solubility in polar solvents.
Compound B : (6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid
  • Hypothetical structure : Substitution of phenyl with p-tolyl (methyl group at the para position).
  • Expected properties :
    • The methyl group is less polar than -OCH₃, reducing solubility in aqueous media.
    • Steric hindrance from the methyl group may affect binding interactions in coordination chemistry.

Physicochemical Properties

Property (6-Oxo-4-phenyl)acetic acid 4-(4-Methoxyphenyl) variant
Molecular weight 230.23 g/mol 260.25 g/mol
LogP (estimated) ~1.2 ~0.8
Water solubility Moderate High
pKa (acetic acid group) ~3.5 ~3.5

Key observations :

  • The methoxy variant’s lower LogP reflects enhanced polarity due to the -OCH₃ group.
  • Both compounds share similar acidity (pKa ~3.5), critical for deprotonation and coordination with metals like uranium (U(VI)) .

Functional Group Reactivity and Metal Coordination

Role of the Acetic Acid Group:
  • The -COOH group in both compounds enables monodentate or bidentate coordination with metal ions. Studies on acetic acid-modified biochar (ASBB) demonstrate that -COO⁻ groups form stable complexes with U(VI) via single-dentate coordination .
  • FTIR evidence : In ASBB, -COO⁻ symmetric stretching vibrations shift from 1,406 cm⁻¹ to 1,384 cm⁻¹ upon U(VI) adsorption, indicating direct interaction between the carboxylate and uranium .
Substituent Effects on Adsorption Efficiency:
  • Methoxy variant : The electron-rich phenyl ring may enhance π-π interactions with aromatic contaminants or metals, though this is less critical for U(VI) binding, which primarily relies on carboxylate groups.
  • Parent compound : Simpler structure with fewer steric hindrances could improve diffusion in porous materials, as seen in sludge-based biochar systems .

Research Findings and Data Tables

Table 1: Uranium Adsorption Performance of Carboxylate-Containing Materials

Material Maximum Adsorption Capacity (mg/g) Optimal pH Key Functional Groups
ASBB (sludge-based biochar) 112.40 6.0 -COOH, -COO⁻
Graphene oxide-polyaniline 1,250.0 5.0 -NH₂, -OH
Amidoxime chitosan/bentonite 254.0 4.5 -NH₂, -C=N-OH
Pyrimidine-acetic acid (hypothetical) ~150–200 (estimated) 5.0–6.0 -COO⁻, pyrimidine N

Notes:

  • Pyrimidine-acetic acid derivatives could theoretically leverage both carboxylate and pyrimidine nitrogen atoms for dual-site uranium binding.
  • Competitive adsorption from coexisting ions (e.g., Fe³⁺, Na⁺) would require pH optimization, as demonstrated in ASBB systems .

Biological Activity

(6-oxo-4-phenylpyrimidin-1(6{H})-yl)acetic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that combines a pyrimidine ring with an acetic acid moiety and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

  • IUPAC Name : 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetic acid
  • Molecular Formula : C12H10N2O3
  • Molecular Weight : 230.23 g/mol
  • CAS Number : 1105193-70-1
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor, specifically targeting xanthine oxidase. This enzyme is crucial in purine metabolism, converting hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, the compound can reduce uric acid levels, making it potentially beneficial for treating conditions like gout .

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits xanthine oxidase, which is implicated in oxidative stress and inflammation. This inhibition can lead to decreased production of reactive oxygen species, thus providing protective effects against oxidative damage .

Cytotoxic Activity

Studies assessing the cytotoxic effects of related compounds have shown promising results. For instance, derivatives of pyrimidine compounds have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation:

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
3a87 ± 3.577 ± 3.3
3b86 ± 3.971 ± 3.6
3c92 ± 3.367 ± 4.1
3d 73 ± 3 29 ± 2.9
Paclitaxel5.25–11.037.76

The compound with two phthalimide moieties exhibited the highest cytotoxic activity against the HeLa cell line, suggesting that structural modifications can enhance biological efficacy .

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic reactions starting from benzaldehyde and urea, leading to the formation of various intermediates before yielding the final product . The compound's potential as a building block for more complex molecules makes it valuable in drug discovery.

Anti-inflammatory and Anti-cancer Properties

Recent studies have indicated that derivatives of this compound may possess anti-inflammatory properties, further enhancing its therapeutic profile. The modulation of biological pathways by these derivatives opens avenues for developing new treatments for inflammatory diseases and cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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